QC-01-175 QC-01-175 QC-01-175 targets ZFP91, ZN653, ZN827 also degraded at 4 h, 1 µM in patient iPSC derived FTD neurons harboring MAPT A152T mutation.
Brand Name: Vulcanchem
CAS No.: 2267290-96-8
VCID: VC0540792
InChI: InChI=1S/C33H34N6O7/c40-28(8-5-20-4-6-21-23-19-34-11-10-24(23)37-26(21)18-20)36-13-15-46-17-16-45-14-12-35-25-3-1-2-22-30(25)33(44)39(32(22)43)27-7-9-29(41)38-31(27)42/h1-4,6,10-11,18-19,27,35,37H,5,7-9,12-17H2,(H,36,40)(H,38,41,42)
SMILES: O=C(NCCOCCOCCNC1=CC=CC2=C1C(N(C2=O)C3CCC(NC3=O)=O)=O)CCC4=CC5=C(C6=C(C=CN=C6)N5)C=C4
Molecular Formula: C33H34N6O7
Molecular Weight: 626.67

QC-01-175

CAS No.: 2267290-96-8

Cat. No.: VC0540792

Molecular Formula: C33H34N6O7

Molecular Weight: 626.67

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

QC-01-175 - 2267290-96-8

Specification

CAS No. 2267290-96-8
Molecular Formula C33H34N6O7
Molecular Weight 626.67
IUPAC Name N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide
Standard InChI InChI=1S/C33H34N6O7/c40-28(8-5-20-4-6-21-23-19-34-11-10-24(23)37-26(21)18-20)36-13-15-46-17-16-45-14-12-35-25-3-1-2-22-30(25)33(44)39(32(22)43)27-7-9-29(41)38-31(27)42/h1-4,6,10-11,18-19,27,35,37H,5,7-9,12-17H2,(H,36,40)(H,38,41,42)
Standard InChI Key NWTCZTAQSRLSCP-UHFFFAOYSA-N
SMILES O=C(NCCOCCOCCNC1=CC=CC2=C1C(N(C2=O)C3CCC(NC3=O)=O)=O)CCC4=CC5=C(C6=C(C=CN=C6)N5)C=C4
Appearance Solid powder

Introduction

PropertyValue
Molecular Weight626.67 g/mol
Solubility10 mM in DMSO
Storage Conditions-20°C, desiccated
Purity>95% (HPLC)

Mechanism of Action: PROTAC-Mediated Tau Degradation

QC-01-175 operates through a ubiquitin-proteasome system (UPS)-dependent mechanism :

  • Tau Engagement: The T807-derived module binds selectively to disease-associated tau aggregates, including hyperphosphorylated and misfolded species prevalent in FTD and AD .

  • E3 Ligase Recruitment: The pomalidomide module recruits CRBN, a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase (CRL4), facilitating tau ubiquitination .

  • Proteasomal Degradation: Ubiquitinated tau is recognized and degraded by the 26S proteasome, reducing intracellular tau burden .

This mechanism demonstrates conformational selectivity, as QC-01-175 preferentially clears pathogenic tau in FTD patient-derived neurons while leaving wild-type tau in healthy controls largely unaffected .

In Vitro Efficacy and Selectivity

Tau Degradation in Neuronal Models

In induced pluripotent stem cell (iPSC)-derived neurons from FTD patients harboring the MAPT A152T mutation, QC-01-175 achieved:

  • DC₅₀: ~100 nM (24-hour treatment) .

  • Maximal Degradation: >80% reduction in total tau (TAU5) and phospho-tau (S396) at 10 μM .

Table 2: Pharmacodynamic Profile in A152T Neurons

ParameterValue (Mean ± SEM)
DC₅₀ (Total Tau)98 ± 12 nM
DC₅₀ (Phospho-Tau S396)105 ± 15 nM
Maximal Efficacy82 ± 6% reduction

Notably, the negative control compound QC-03-075—which lacks CRBN-binding activity due to a δ-lactam substitution—showed no tau degradation, confirming the CRL4-CRBN dependency .

Selectivity Profiling

QC-01-175 exhibits improved selectivity over its parent compound T807:

  • MAO Inhibition: IC₅₀ > 8.5 μM (vs. T807 IC₅₀ = 140 nM) .

  • Off-Target Proteomics: Multiplexed mass spectrometry in A152T neurons revealed degradation limited to validated immunomodulatory drug (IMiD) targets (ZFP91, ZNF653, ZNF827), with no novel off-targets .

Functional Rescue in Disease Models

QC-01-175 treatment rescues pathogenic phenotypes in FTD neuronal models:

  • Stress Vulnerability: A152T neurons showed restored resilience to oxidative stress (induced by 200 μM H₂O₂), matching phenotypes observed in MAPT-knockout cells .

  • Synaptic Dysfunction: Dose-dependent improvements in synaptic vesicle recycling and calcium homeostasis were observed at 1–10 μM .

Comparative Analysis with Tau PET Tracers

QC-01-175 retains the tau-binding specificity of T807 but eliminates its drawbacks:

Table 3: QC-01-175 vs. T807

PropertyQC-01-175T807 (Flortaucipir)
Tau Binding (KD)1.7 μM (A152T) 0.4 μM
MAO InhibitionIC₅₀ > 8.5 μM IC₅₀ = 140 nM
Therapeutic UtilityDegraderDiagnostic tracer

Pharmacokinetic and Development Considerations

While in vivo data remain limited, QC-01-175’s properties suggest favorable translational potential:

  • Blood-Brain Barrier (BBB) Penetration: Predicted via computational models (LogP = 2.1; PSA = 120 Ų) .

  • Synthetic Accessibility: Modular synthesis enables rapid analog generation for optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator